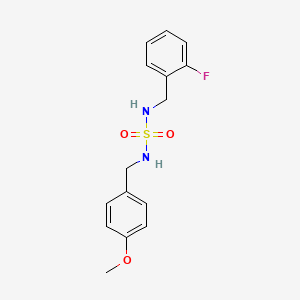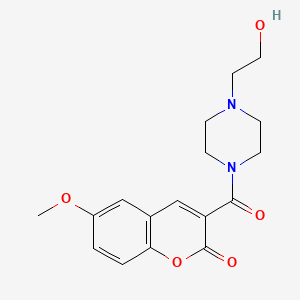
3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one is a synthetic compound that has gained significant attention in the scientific community for its potential use as a biological tool. This compound is also known as LY294002 and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity
Anticancer Activity : Compounds related to 3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one have been synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Some derivatives exhibited significant anti-proliferative activities, indicating their potential as anticancer agents. The molecular docking studies also supported these findings, demonstrating good binding affinity with Bcl-2 protein, which is crucial for the regulation of apoptosis (Parveen et al., 2017).
Antimicrobial Activity : Novel piperazine linked methylene-bis-coumarins, which could be structurally related to the compound , have shown potent inhibitory activity against various human pathogenic bacterial strains. This underscores the compound's potential application in developing new antimicrobial agents (Nagaraj et al., 2019).
Anti-Inflammatory and Antimicrobial Agent : Certain derivatives have been prepared and screened for their pro-inflammatory cytokines and antimicrobial activity, demonstrating promising anti-inflammatory and potent antimicrobial properties. This suggests the compound's relevance in researching new treatments for inflammation and infections (Hatnapure et al., 2012).
Chemical Synthesis and Modification
- Synthetic Methodology : The compound's framework has been utilized in synthetic chemistry research, focusing on creating novel chemical entities. For instance, the synthesis of 2,6-bridged piperazine-3-ones via N-acyliminium ion chemistry highlights the compound's utility in developing synthetic methodologies (Veerman et al., 2003).
properties
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-23-13-2-3-15-12(10-13)11-14(17(22)24-15)16(21)19-6-4-18(5-7-19)8-9-20/h2-3,10-11,20H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVAVFQAFPSCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2941233.png)

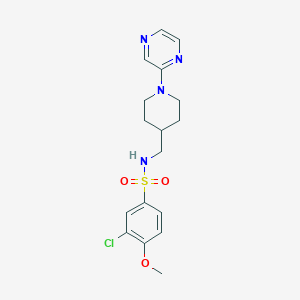
![2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2941244.png)
![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/no-structure.png)
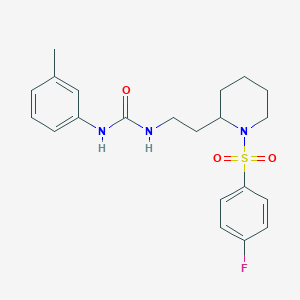
![1-[1-(4-Fluorophenyl)propyl]piperazine](/img/structure/B2941247.png)

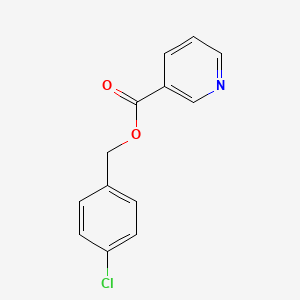
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2941251.png)
![Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride](/img/structure/B2941253.png)
